molecular formula C20H18O5 B1240480 8-(1,1-Dimethylallyl)galangin

8-(1,1-Dimethylallyl)galangin

Cat. No. B1240480
M. Wt: 338.4 g/mol
InChI Key: VEXSVXVQCSMKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,1-dimethylallyl)galangin is a trihydroxyflavone that is galangin substituted by a 1,1-dimethylallyl moiety at position 8. It is isolated from the buds of Platanus acerifolia. It is a trihydroxyflavone and a member of flavonols. It derives from a galangin.

Scientific Research Applications

1. Chemical Analysis and Synthesis

8-(1,1-Dimethylallyl)galangin has been a subject of chemical analysis, particularly in the context of nuclear magnetic resonance (NMR) studies. For instance, the carbon NMR data of the acetyl derivatives of 8-(1,1-dimethyl-2-propen-1-y1) galangin were re-assigned using HETCOR and COLOC experiments on synthetic compounds, enhancing our understanding of its chemical structure (Barron, Aidi, & Mariotte, 1994).

2. Biological Activities and Mechanisms

Galangin, a natural flavonol of which 8-(1,1-Dimethylallyl)galangin is a derivative, exhibits various biological activities. It competitively inhibits xanthine oxidase activity, suggesting potential therapeutic applications in conditions like gout and oxidative damage (Zhang, Zhang, Pan, & Gong, 2016). Additionally, it has been shown to induce apoptosis in hepatocellular carcinoma cells via the mitochondrial pathway, offering insights into potential cancer treatment strategies (Zhang et al., 2010).

3. Potential in Cancer Research

Galangin has been identified as an inhibitor of CYP1A1 activity and an agonist/antagonist of the aryl hydrocarbon receptor, highlighting its potential as a chemopreventive agent in cancer research (Ciolino & Yeh, 1999).

4. Influence on Cytochrome P450 Enzyme Activities

Galangin impacts cytochrome P450 (CYP)-mediated metabolism, potentially influencing drug-drug interactions and chemoprevention strategies (Ma et al., 2019).

properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)-2-phenylchromen-4-one

InChI

InChI=1S/C20H18O5/c1-4-20(2,3)15-13(22)10-12(21)14-16(23)17(24)18(25-19(14)15)11-8-6-5-7-9-11/h4-10,21-22,24H,1H2,2-3H3

InChI Key

VEXSVXVQCSMKRX-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O

synonyms

8-C-(1,1-dimethyl-2-propen-1-yl)-5,7-dihydroxyflavonol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(1,1-Dimethylallyl)galangin
Reactant of Route 2
8-(1,1-Dimethylallyl)galangin
Reactant of Route 3
8-(1,1-Dimethylallyl)galangin
Reactant of Route 4
8-(1,1-Dimethylallyl)galangin
Reactant of Route 5
8-(1,1-Dimethylallyl)galangin
Reactant of Route 6
8-(1,1-Dimethylallyl)galangin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.